Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate
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Overview
Description
Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate is an organic compound that features a tert-butyl ester group, a difluoromethyl group, and a methoxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Incorporation of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST).
Esterification: The final step involves the esterification of the carboxylic acid intermediate with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the difluoromethyl group, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol or other nucleophiles in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems, given the unique properties of the difluoromethyl group.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the methoxypyrrolidine moiety may contribute to its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Tert-butyl 2,2-difluoro-2-(3-aminopyrrolidin-3-yl)acetate: Contains an amino group instead of a methoxy group.
Tert-butyl 2,2-difluoro-2-(3-chloropyrrolidin-3-yl)acetate: Features a chlorine atom in place of the methoxy group.
Uniqueness
Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate is unique due to the combination of the difluoromethyl group and the methoxypyrrolidine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)11(12,13)10(16-4)5-6-14-7-10/h14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIRTUNMZSCHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CCNC1)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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